molecular formula C18H18N2O5S B5121484 N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B5121484
M. Wt: 374.4 g/mol
InChI Key: NCASUXOBJBAOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as MDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDPB is a member of the isothiazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the activity of several different enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been shown to activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial effects. In vitro studies have shown that N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can inhibit the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to various stimuli. N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. In addition, N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to have antimicrobial activity against several different types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in lab experiments is its well-documented biological activity and mechanism of action. This makes it a useful tool for studying the effects of specific enzymes and signaling pathways on various biological processes. However, one limitation of using N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One area of interest is the development of new drugs based on the structure of N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, with improved efficacy and safety profiles. Another area of interest is the investigation of the potential neuroprotective effects of N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, particularly in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide and its potential applications in various areas of scientific research.

Synthesis Methods

N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with 2-chloro-4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinone in the presence of a base. The resulting product can then be purified using standard chromatographic techniques.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuropharmacology, and drug discovery. In cancer research, N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. In neuropharmacology, N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In drug discovery, N-(4-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-11-26(23,24)20(18(12)22)15-5-3-4-13(10-15)17(21)19-14-6-8-16(25-2)9-7-14/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCASUXOBJBAOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

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